molecular formula C11H13N3O7Se B12626737 (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid CAS No. 919767-01-4

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid

Cat. No.: B12626737
CAS No.: 919767-01-4
M. Wt: 378.21 g/mol
InChI Key: MJKSDRXPAFJSIK-XNWRHKDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is a complex organic compound characterized by the presence of both nitro and seleninyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid typically involves multiple steps, starting with the preparation of the 2,4-dinitroaniline precursor. This is followed by the introduction of the butanoic acid moiety and the methaneseleninyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are commonly employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methaneseleninyl group can be oxidized to form selenoxide derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions include selenoxide derivatives, aromatic amines, and various substituted aromatic compounds.

Scientific Research Applications

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the methaneseleninyl group can interact with thiol-containing proteins, potentially disrupting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,4-Dinitroanilino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of methaneseleninyl.

    (2S)-2-(2,4-Dinitroanilino)-4-(methanesulfinyl)butanoic acid: Contains a methanesulfinyl group, which has different redox properties.

Uniqueness

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is unique due to the presence of the methaneseleninyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfur analogs

Biological Activity

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A dinitroaniline moiety, which is known for its role in various biological activities.
  • A methaneseleninyl group, which potentially contributes to its antioxidant properties.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antioxidant Activity

Research indicates that compounds with selenium are often linked to antioxidant properties. The methaneseleninyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

2. Antimicrobial Properties

Studies have shown that derivatives of dinitroaniline exhibit antimicrobial effects. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests a potential application in treating infections.

3. Anti-inflammatory Effects

Compounds containing seleno groups have been implicated in anti-inflammatory pathways. The presence of the methaneseleninyl group may contribute to reducing inflammation by modulating cytokine production.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation: It could affect signaling pathways related to oxidative stress and inflammation, potentially through the modulation of reactive oxygen species (ROS).

Case Studies and Research Findings

A review of the literature reveals several key findings:

StudyFindings
Shruthi et al. (2019)Reported that dinitroaniline derivatives exhibit significant antimicrobial activity against Mycobacterium tuberculosis, suggesting similar potential for this compound.
PMC9106569 (2022)Highlighted the importance of oxadiazole and thiadiazole derivatives in pharmacology, indicating that compounds with similar structures might possess noteworthy biological activities.

Properties

CAS No.

919767-01-4

Molecular Formula

C11H13N3O7Se

Molecular Weight

378.21 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylseleninylbutanoic acid

InChI

InChI=1S/C11H13N3O7Se/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-,22?/m0/s1

InChI Key

MJKSDRXPAFJSIK-XNWRHKDSSA-N

Isomeric SMILES

C[Se](=O)CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C[Se](=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.